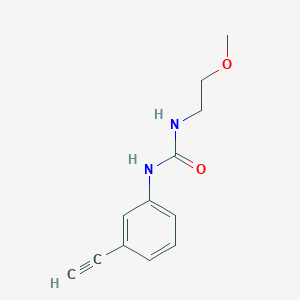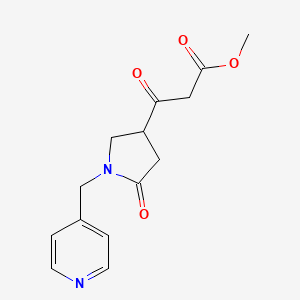
4-Methyl-3-(4-pentyloxybenzoyl)pyridine
Übersicht
Beschreibung
“4-Methyl-3-(4-pentyloxybenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO2 . It has a molecular weight of 283.36 .
Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(4-pentyloxybenzoyl)pyridine” consists of a pyridine ring with a methyl group at the 4-position and a pentyloxybenzoyl group at the 3-position .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing
4-Methyl-3-(4-pentyloxybenzoyl)pyridine: is utilized in pharmaceutical testing as a high-quality reference standard . Its structural specificity makes it valuable for analytical methods that require precise identification and quantification of chemical compounds within pharmaceutical formulations.
Biomedical Research
This compound is part of the pyrazolopyridine family, which has been extensively studied for its biomedical applications . The structural similarity to purine bases like adenine and guanine makes it a candidate for drug design, particularly in the development of new therapeutic agents targeting various biological pathways.
Chemical Synthesis
In the field of chemistry, 4-Methyl-3-(4-pentyloxybenzoyl)pyridine serves as a building block for the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for creating new compounds with potential applications in different chemical industries .
Materials Science
The compound’s molecular structure can be incorporated into materials to modify their properties. For example, it could be used in the development of organic semiconductors or as a component in light-emitting diodes (LEDs), where its stability and electronic properties could be advantageous .
Environmental Science
While specific studies on 4-Methyl-3-(4-pentyloxybenzoyl)pyridine in environmental science are not readily available, related pyridine compounds have been explored for their role in environmental monitoring and as potential remediation agents due to their ability to interact with various pollutants .
Medicinal Chemistry
In medicinal chemistry, this compound’s framework is explored for creating new pharmacophores. The pyridine moiety, in particular, is a common feature in many drugs, and modifications to this core structure can lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects .
Eigenschaften
IUPAC Name |
(4-methylpyridin-3-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-12-21-16-8-6-15(7-9-16)18(20)17-13-19-11-10-14(17)2/h6-11,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZSRODSXUBWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-pentyloxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)










![Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate](/img/structure/B1531142.png)
![2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B1531145.png)
amine hydrochloride](/img/structure/B1531146.png)